

Application of nanopore direct RNA sequencing for m6A detection.

Author: BenchChem Technical Support Team. Date: December 2025



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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of direct RNA sequencing using Oxford Nanopore Technologies (ONT) has revolutionized the study of post-transcriptional modifications, particularly N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA.[1][2] This technology enables the direct sequencing of native RNA molecules, preserving modification information that is lost in traditional sequencing methods requiring reverse transcription.[1][3] The presence of m6A alters the ionic current signal as the RNA strand passes through the nanopore, allowing for its detection without the need for antibodies or chemical treatments.[1][4] This approach offers a powerful tool for investigating the role of m6A in various biological processes, including mRNA stability, splicing, and translation, and its implications in disease.[4]

Key Advantages of Nanopore Direct RNA Sequencing for m6A Detection:

 Direct Detection: Identifies m6A modifications on native RNA molecules without the need for immunoprecipitation or chemical labeling, reducing experimental bias.[1]



- Single-Molecule Resolution: Allows for the detection of m6A at the level of individual RNA molecules, enabling the study of modification stoichiometry.
- Long Reads: Sequences full-length transcripts, providing information about m6A modifications in the context of different isoforms and alternative splicing events.[1]
- Simultaneous Transcriptomic and Epitranscriptomic Analysis: From a single sequencing run, it is possible to obtain information on gene expression, alternative splicing, and RNA modifications.

Comparison of Computational Tools for m6A Detection

Several bioinformatics tools have been developed to identify m6A modifications from Nanopore direct RNA sequencing data. These tools typically use machine learning or statistical models to analyze the raw signal data or basecalling errors associated with modified bases. The performance of these tools can vary depending on the dataset and the specific analytical approach.



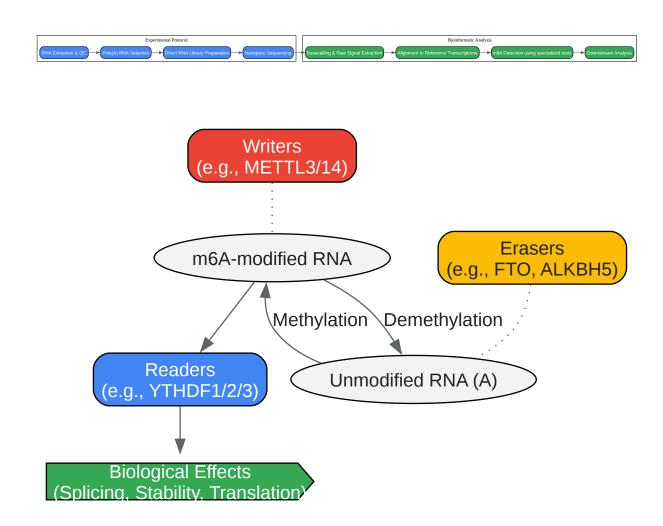
Tool	Principle	Reported Accuracy/Performa nce	Key Features
m6Anet	A neural network- based method using a Multiple Instance Learning framework to handle missing read- level modification labels in site-level training data.[5][6][7]	Outperforms other computational methods and shows accuracy comparable to experimental approaches.[6][7]	Can be generalized to different cell lines and species without retraining. Captures read-level stoichiometry.[7]
EpiNano	Utilizes systematic basecalling errors (mismatches, deletions) and base quality scores as features for a Support Vector Machine (SVM) model.[8][9][10][11]	Overall accuracy of ~90% on in vitro transcribed constructs.[10][12]	Can be run in a pairwise mode (e.g., wild-type vs. knockout) to identify differentially modified sites.[13]
RedNano	A deep-learning method that uses both raw electrical signals and basecalling errors to detect m6A.[14][15]	Achieves high Area Under the Curve (AUC) and Area Under the Precision- Recall Curve (AUPR) across synthesized, Arabidopsis, and human datasets.[14] [16]	Demonstrates robustness in cross- species validation.[16]
MINES	A random forest classifier trained on experimentally detected m6A sites within the DRACH motif.[17][18]	Predicts known m6A CLIP-seq sites with ~80% accuracy within certain DRACH sequences.[17]	Enables m6A annotation at single- coordinate and isoform-level resolution.[17][18]



Xron	A hybrid encoder- decoder framework that acts as a direct methylation- distinguishing basecaller.[12][19]	Outperforms existing methods on both read-level and site-level prediction scores.[12][19]	An end-to-end system that detects methylated bases directly from raw sequencing signals. [12][19]
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Experimental and Bioinformatic Workflow

The overall process of m6A detection using Nanopore direct RNA sequencing involves sample preparation, library construction, sequencing, and bioinformatic analysis.



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To cite this document: BenchChem. [Application of nanopore direct RNA sequencing for m6A detection.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588405#application-of-nanopore-direct-rna-sequencing-for-m6a-detection]

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